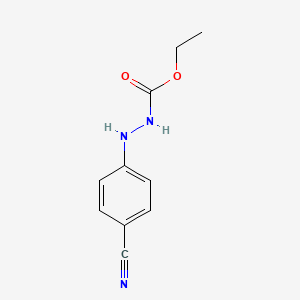

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-(4-cyanoanilino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-12-9-5-3-8(7-11)4-6-9/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGBVZCLSRYVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700371-70-6 | |

| Record name | Ethyl 2-(4-Cyanophenyl)hydrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a chemical compound of significant interest in the realms of medicinal chemistry and drug development. Its unique structural features, combining a hydrazinecarboxylate moiety with a cyanophenyl group, make it a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled to aid researchers in its effective use and further investigation.

Chemical Identity and Structure

-

IUPAC Name: Ethyl N-(4-cyanoanilino)carbamate[1]

-

Synonyms: 2-(4-Cyanophenyl)hydrazinecarboxylic Acid Ethyl Ester, 1-(4-Cyanophenyl)-2-(ethoxycarbonyl)hydrazine[2]

The molecular structure of this compound features a central hydrazine core. One nitrogen atom is substituted with a 4-cyanophenyl group, and the other is attached to an ethoxycarbonyl group.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| Physical State | Solid, white to light yellow to light orange powder or crystal | [2][3] |

| Melting Point | 135.0 to 139.0 °C (137 °C as a reference value) | [2][3] |

| Purity | >98.0% (by Gas Chromatography) | [2][3] |

| Solubility | Soluble in methanol. | [4] |

| Sensitivity | Air sensitive | [3] |

| Storage | Recommended in a cool and dark place, <15°C, under an inert gas. | [2] |

Computed Properties (from PubChem): [1]

| Property | Value |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 205.085126602 |

| Monoisotopic Mass | 205.085126602 |

| Topological Polar Surface Area | 74.2 Ų |

| Heavy Atom Count | 15 |

Synthesis and Reactivity

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

This acylation reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions would be critical to ensure high yield and purity.

Reactivity Insights:

The hydrazine moiety is nucleophilic and can participate in various condensation reactions. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for chemical modification. The compound is noted to be air-sensitive, suggesting that it may be susceptible to oxidation.[3]

Spectral Data (Predicted and Analog-Based)

Direct experimental spectral data for this compound is not currently available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Doublets in the aromatic region (approx. 6.8-7.6 ppm) corresponding to the para-substituted phenyl ring.

-

NH Protons: Two distinct signals in the downfield region, which may be broad and exchangeable with D₂O.

-

Ethyl Group Protons: A quartet (approx. 4.2 ppm) for the -OCH₂- group and a triplet (approx. 1.2 ppm) for the -CH₃ group.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A signal in the downfield region (approx. 155-160 ppm).

-

Aromatic Carbons: Signals in the aromatic region (approx. 110-150 ppm), including a quaternary carbon attached to the cyano group and a quaternary carbon attached to the hydrazine nitrogen.

-

Cyano Carbon: A signal around 118-120 ppm.

-

Ethyl Group Carbons: Signals for the -OCH₂- (approx. 61 ppm) and -CH₃ (approx. 14 ppm) carbons.

Infrared (IR) Spectroscopy (Predicted Key Absorptions):

-

N-H Stretching: Bands in the region of 3200-3400 cm⁻¹.

-

C≡N Stretching: A sharp absorption around 2220-2240 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption around 1720-1740 cm⁻¹.

-

C-N Stretching: Absorptions in the region of 1200-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands in their characteristic regions.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): Expected at m/z = 205.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the entire ethoxycarbonyl group (-COOC₂H₅), and cleavage of the N-N bond.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of various heterocyclic systems. The presence of multiple reactive sites allows for its use in constructing molecules with potential applications in:

-

Medicinal Chemistry: As a precursor for the synthesis of novel compounds with potential biological activities. The cyanophenyl moiety is a common feature in various approved drugs and clinical candidates.

-

Materials Science: For the development of new organic materials with specific electronic or photophysical properties.

Safety and Handling

Hazard Statements: [1]

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

Precautionary Measures: [1]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Due to its air sensitivity, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

This compound is a chemical intermediate with considerable potential for the synthesis of complex organic molecules. This guide has summarized its key physical properties, proposed a logical synthetic route, and provided an overview of its expected spectral characteristics and safe handling procedures. While a comprehensive experimental dataset is yet to be published, the information presented here provides a solid foundation for researchers and scientists working with this compound. Further experimental investigation is warranted to fully elucidate its properties and expand its applications in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Structure, Synthesis, and Applications in Modern Chemistry

Executive Summary: This guide provides a comprehensive technical overview of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, a versatile organic building block and reagent. We will delve into its precise chemical structure and nomenclature, outline its key physicochemical properties, and propose a robust synthetic pathway with mechanistic justifications. The core of this document focuses on its significant application as a recyclable catalyst in the Mitsunobu reaction, offering a greener and more efficient alternative to traditional stoichiometric reagents. Its utility as a synthon in medicinal chemistry, particularly in the development of novel therapeutics, is also explored. This whitepaper is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound's unique reactivity and properties.

Chemical Identity and Nomenclature

This compound is a disubstituted hydrazine derivative featuring a 4-cyanophenyl group on one nitrogen atom and an ethoxycarbonyl group on the other. This specific arrangement of functional groups is key to its chemical behavior and applications.

IUPAC Name: The systematic IUPAC name for this compound is ethyl 2-(4-cyanophenyl)hydrazine-1-carboxylate . The locants '1' and '2' are used to specify the substitution pattern on the hydrazine core. However, it is commonly referred to by the name "this compound" in chemical supplier catalogs and literature.[1]

Chemical Structure:

Figure 1: 2D representation of this compound.

Synonyms: The compound is also known by several other names, including:

-

2-(4-Cyanophenyl)hydrazinecarboxylic Acid Ethyl Ester

-

ethyl N-(4-cyanoanilino)carbamate[3]

Compound Identifiers: A summary of key identifiers for this compound is provided in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 700371-70-6 | [1][4] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][3] |

| Molecular Weight | 205.22 g/mol | [1][5] |

| PubChem CID | 85974302 | [1] |

| InChI Key | MYGBVZCLSRYVPB-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOC(=O)NNC1=CC=C(C=C1)C#N | [3] |

Physicochemical and Handling Properties

The physical state and stability of a reagent are critical for its practical application in a laboratory setting. This compound is a solid material with specific handling requirements.

Data Summary:

| Property | Value | Source(s) |

| Appearance | White to light yellow/orange crystalline powder | [4] |

| Melting Point | 135-139 °C | |

| Purity | Typically >98.0% (by GC) | [4] |

| Sensitivity | Air Sensitive | [1][4] |

| Storage Conditions | Store under an inert atmosphere (e.g., Argon) in a cool, dark place (<15°C recommended) | [1] |

Expert Handling and Storage Insights: The specified "Air Sensitive" nature of this compound is a crucial consideration.[1][4] This sensitivity likely arises from the hydrazine moiety, which can be susceptible to oxidation.

-

Causality of Storage Choice: Storing the compound under an inert gas like argon displaces atmospheric oxygen, preventing oxidative degradation of the hydrazine group. Refrigeration (<15°C) slows down the rate of any potential decomposition reactions, thereby ensuring a long shelf life (up to 1095 days reported).[1]

-

Self-Validating Protocol: When using this reagent, a self-validating check involves observing its appearance. If the material has significantly darkened from its typical white or pale-yellow color, it may indicate degradation, and its use could lead to inconsistent or failed reactions. For high-stakes experiments, it is advisable to use a freshly opened container or to repurify the material if degradation is suspected.

Synthesis Pathway and Rationale

While multiple synthetic routes may exist, a common and logical approach for preparing this compound is through the acylation of 4-cyanophenylhydrazine with ethyl chloroformate. This method is based on well-established principles of amine chemistry.

Proposed Synthetic Workflow: The reaction involves the nucleophilic attack of the terminal nitrogen of 4-cyanophenylhydrazine on the electrophilic carbonyl carbon of ethyl chloroformate.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Inert Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Loading: The flask is charged with 4-cyanophenylhydrazine (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base like triethylamine (TEA) or pyridine (1.1 eq) is added.

-

Reaction Initiation: The solution is cooled to 0°C in an ice bath. Ethyl chloroformate (1.05 eq), dissolved in the same anhydrous solvent, is added dropwise via the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the precipitated base hydrochloride salt is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 1M HCl) to remove excess base, followed by saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Solvents like DCM or THF are chosen because they are unreactive towards the reagents and can effectively dissolve the starting materials.

-

Non-nucleophilic Base: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting hydrazine, rendering it non-nucleophilic. A base is required to neutralize this HCl. TEA or pyridine are ideal as they are non-nucleophilic and will not compete with the hydrazine in reacting with ethyl chloroformate.

-

Controlled Addition at 0°C: The reaction is exothermic. Slow, dropwise addition at reduced temperature helps to control the reaction rate, prevent side reactions, and ensure high yield and purity.

Key Applications in Research and Development

This compound is more than a simple building block; it is an enabling reagent in modern synthetic chemistry, most notably in catalysis.

The Catalytic Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of organic synthesis for forming C-O, C-N, and C-S bonds. Traditionally, it requires stoichiometric amounts of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A significant drawback is the generation of stoichiometric amounts of hydrazine byproducts, which can be difficult to remove.

Researchers have reported a novel catalytic system where this compound (10 mol%) serves as a precursor to the active azo species.

Mechanism and Catalytic Cycle: The process relies on the in situ oxidation of the hydrazine to its corresponding ethyl 2-(4-cyanophenyl)azocarboxylate form. This azo compound then performs the function of DEAD in the Mitsunobu reaction. The key innovation is the subsequent regeneration of the azo species from the produced hydrazine, creating a catalytic cycle. This regeneration is achieved using an iron catalyst and atmospheric oxygen as the terminal oxidant.

Sources

An In-Depth Technical Guide to Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

Introduction: A Versatile Reagent at the Nexus of Catalysis and Medicinal Chemistry

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a specialized organic molecule that has emerged as a compound of significant interest in modern synthetic chemistry and drug discovery. While its direct therapeutic applications are still under exploration, its utility as a precursor and catalyst in sophisticated organic reactions, coupled with the pronounced biological activity of its derivatives, marks it as a compound with considerable potential. This guide provides a comprehensive technical overview of its synthesis, core applications, mechanistic underpinnings, and its intriguing connection to anticancer research, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties & Specifications

This compound is typically supplied as a white to light yellow crystalline powder.[1] Its structural and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 700371-70-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [1] |

| Molecular Weight | 205.22 g/mol | [1] |

| Appearance | White to light yellow/orange powder/crystal | [1] |

| Melting Point | 135.0 to 139.0 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| IUPAC Name | ethyl N-(4-cyanoanilino)carbamate | |

| Synonyms | 2-(4-Cyanophenyl)hydrazinecarboxylic Acid Ethyl Ester, 1-(4-Cyanophenyl)-2-(ethoxycarbonyl)hydrazine | [1] |

| Solubility | Soluble in organic solvents like THF, DCM | Inferred from reaction conditions |

| Storage Conditions | Room temperature, in a cool, dark place (<15°C recommended), under inert gas. Air sensitive. | [1] |

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached via a two-step process starting from 4-aminobenzonitrile. This method involves the formation of a diazonium salt followed by reduction to the corresponding hydrazine, and subsequent carbamoylation.

Step 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride

The initial and critical stage is the diazotization of 4-aminobenzonitrile, which converts the primary aromatic amine into a diazonium salt. This intermediate is then reduced in situ to form the stable hydrazine hydrochloride salt.

-

Reaction Workflow:

Caption: Workflow for the synthesis of 4-cyanophenylhydrazine hydrochloride.

-

Detailed Protocol:

-

Suspend 4-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid. Cool the stirred suspension to between -15°C and -10°C.

-

Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the suspension, ensuring the temperature is maintained below -10°C.

-

After the addition is complete, quickly filter the reaction mixture to remove any solids.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid and cool it to -20°C.

-

Add the filtered diazonium salt solution portionwise to the tin(II) chloride solution, maintaining the temperature below -10°C.

-

Stir the mixture for an additional 15 minutes at a temperature between -10°C and 0°C.

-

Collect the resulting white precipitate by filtration, wash thoroughly with diethyl ether, and dry to yield 4-cyanophenylhydrazine hydrochloride.[2]

-

Step 2: Synthesis of this compound

The second step involves the reaction of the synthesized hydrazine with ethyl chloroformate to form the final carbamate product. This is a standard method for the formation of hydrazine carboxylates.

-

Reaction Workflow:

Caption: Workflow for the synthesis of the title compound.

-

Detailed Protocol:

-

Dissolve 4-cyanophenylhydrazine hydrochloride (1.0 eq) in a suitable dry solvent such as tetrahydrofuran (THF).

-

Add a base, such as triethylamine (2.2 eq), to the solution to neutralize the hydrochloride and free the hydrazine base.

-

Cool the solution to 0°C in an ice bath.

-

Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0°C for approximately 40-60 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Core Application: The Catalytic Mitsunobu Reaction

The most well-documented and significant application of this compound is its role as a recyclable organocatalyst precursor in the Mitsunobu reaction.[3] This reaction is a cornerstone of organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.

Causality Behind Experimental Choice

The classical Mitsunobu reaction suffers from poor atom economy, generating stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which complicates purification.[4] The innovation introduced by Taniguchi and colleagues involves a catalytic cycle where the hydrazine species, this compound, is re-oxidized to its active azo form. This circumvents the need for stoichiometric amounts of a hazardous azodicarboxylate like diethyl azodicarboxylate (DEAD).[3]

The choice of the 4-cyanophenyl substituent is critical. Electron-withdrawing groups on the aryl ring of the hydrazine facilitate the re-oxidation step. Research indicates that this compound is particularly effective for Mitsunobu reactions involving nucleophiles other than carboxylic acids.[5]

Reaction Mechanism & Catalytic Cycle

The process operates via a dual-catalyst system. Triphenylphosphine is the reductant, and the hydrazinecarboxylate is the precursor to the oxidant. An iron catalyst, specifically iron(II) phthalocyanine, facilitates the aerobic oxidation of the hydrazine back to the active azo compound, using atmospheric oxygen as the terminal oxidant.[3]

-

Catalytic Cycle Diagram:

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. Recyclable Mitsunobu reagents: catalytic Mitsunobu reactions with an iron catalyst and atmospheric oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic Mitsunobu: The face-lift of a workhorse - GalChimia [galchimia.com]

- 5. This compound | 700371-70-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Spectroscopic Profile of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, a key reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While specific experimental spectra for this molecule are not publicly available, this guide presents a robust, predictive analysis based on established spectroscopic principles and data from analogous structures. This approach provides a reliable framework for the identification and characterization of this compound in a laboratory setting.

Introduction to this compound

This compound, with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol , is a hydrazine derivative of significant interest in organic chemistry. Its structure incorporates a cyanophenyl group, a hydrazine linkage, and an ethyl carbamate moiety, making it a versatile building block. Notably, it has been investigated for its role in Mitsunobu reactions, where its oxidized azo form can act as a replacement for traditional reagents like diethyl azodicarboxylate (DEAD). The purity of commercial samples is often determined by gas chromatography (GC), with a typical purity of over 98.0%. It is a white to light yellow solid with a melting point in the range of 135-139 °C.

Given its utility, a thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and quality control. This guide provides a detailed predictive analysis of its spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. The following diagram illustrates the molecular structure with atom numbering for clear spectral assignment.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the aromatic protons, and the N-H protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| CH₃ (C3-H) | ~1.2-1.3 | Triplet (t) | 3H |

| CH₂ (C2-H) | ~4.1-4.2 | Quartet (q) | 2H |

| Ar-H (C5, C9-H) | ~6.8-7.0 | Doublet (d) | 2H |

| Ar-H (C6, C8-H) | ~7.5-7.7 | Doublet (d) | 2H |

| N-H (N1-H) | ~8.0-8.5 | Singlet (s) | 1H |

| N-H (N2-H) | ~6.5-7.0 | Singlet (s) | 1H |

Causality Behind Predictions:

-

Ethyl Group: The CH₃ protons are adjacent to a CH₂ group, resulting in a triplet. The CH₂ protons are deshielded by the adjacent oxygen atom and are split into a quartet by the CH₃ protons.

-

Aromatic Protons: The aromatic ring exhibits an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing cyano group (C6, C8-H) are expected to be downfield compared to the protons ortho to the hydrazine group (C5, C9-H).

-

N-H Protons: The chemical shifts of N-H protons can vary significantly depending on the solvent, concentration, and temperature. They are often observed as broad singlets. The N1-H, being directly attached to the aromatic ring, is expected to be more downfield than the N2-H of the carbamate moiety.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3 (CH₃) | ~14-15 |

| C2 (CH₂) | ~61-62 |

| C7 (Ar-C-CN) | ~105-110 |

| C10 (C≡N) | ~118-120 |

| C5, C9 (Ar-CH) | ~112-115 |

| C6, C8 (Ar-CH) | ~133-135 |

| C4 (Ar-C-N) | ~148-150 |

| C1 (C=O) | ~156-158 |

Causality Behind Predictions:

-

Aliphatic Carbons: The chemical shifts for the ethyl group carbons (C2 and C3) are in the typical aliphatic region.

-

Aromatic Carbons: The aromatic carbon chemical shifts are influenced by the substituents. The carbon bearing the cyano group (C7) and the carbon attached to the nitrogen (C4) will have distinct chemical shifts from the protonated aromatic carbons. The nitrile carbon (C10) has a characteristic shift around 118-120 ppm.

-

Carbonyl Carbon: The carbonyl carbon (C1) of the carbamate is expected in the downfield region, typical for this functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C≡N Stretch (Nitrile) | 2220-2240 | Strong, sharp |

| C=O Stretch (Carbonyl) | 1700-1730 | Strong, sharp |

| C=C Stretch (Aromatic) | 1580-1620 | Medium |

| N-H Bend | 1500-1550 | Medium |

| C-O Stretch | 1200-1300 | Strong |

Causality Behind Predictions:

-

The presence of two N-H bonds may give rise to two distinct stretching bands or a broad band in the 3200-3400 cm⁻¹ region.

-

The nitrile (C≡N) group has a very characteristic and strong absorption in the 2220-2240 cm⁻¹ region, which is often a clear diagnostic peak.

-

The carbonyl (C=O) of the ethyl carbamate will show a strong, sharp peak around 1700-1730 cm⁻¹.

-

The remaining bands correspond to the standard stretching and bending vibrations of the aromatic and aliphatic C-H bonds, as well as C=C and C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The exact mass of this compound (C10H11N3O2) is 205.0851 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 205.

-

Predicted Fragmentation Pattern:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 160.

-

Loss of the ethoxycarbonyl group (-COOCH₂CH₃) to give a fragment at m/z = 132.

-

Cleavage of the N-N bond can lead to fragments corresponding to the 4-cyanophenyl radical (m/z = 102) and the ethyl carbamate radical.

-

Fragmentation of the 4-cyanophenyl portion could lead to the loss of HCN, resulting in a fragment at m/z = 75.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument for optimal resolution.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

For EI-MS, introduce the sample via a direct insertion probe or a GC inlet.

-

For ESI-MS, infuse the sample solution directly or via an LC system.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to determine the exact mass.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis from sample preparation to structural confirmation.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic reagent. The provided protocols and workflow offer a practical framework for obtaining and interpreting the necessary spectroscopic information in a laboratory setting. This foundational knowledge is crucial for ensuring the quality and identity of starting materials in research and development, ultimately contributing to the integrity of scientific outcomes.

References

-

PubChem. This compound. [Link]

The Synthesis and Application of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A Technical Guide

This guide provides an in-depth exploration of the synthesis, properties, and applications of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate, a versatile reagent with growing importance in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the practical and theoretical underpinnings of this compound's preparation and utility, particularly its role as a precursor in catalytic chemical transformations.

Introduction: Strategic Importance of the Hydrazinecarboxylate Moiety

This compound belongs to the class of hydrazine derivatives, which are foundational building blocks in synthetic chemistry. The strategic incorporation of a cyanophenyl group and an ethyl carboxylate moiety onto the hydrazine core imparts unique chemical reactivity and physical properties. The electron-withdrawing nature of the 4-cyanophenyl group modulates the nucleophilicity of the hydrazine, while the carbamate functionality offers a stable, yet reactive handle for further chemical elaboration.

This compound has garnered significant attention for its role as a key precursor to azo compounds used in a variety of chemical reactions. Notably, its oxidized form, an ethyl 2-arylazocarboxylate, is a crucial component in modified, catalytic Mitsunobu reactions.[1] This application allows for the efficient formation of carbon-heteroatom bonds under mild conditions, a transformation of immense value in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3][4]

Furthermore, the 4-cyanophenylhydrazine substructure is a key synthon in the construction of various heterocyclic scaffolds. It is a vital starting material for creating indole derivatives via the Fischer indole synthesis, which are core structures in many pharmacologically active compounds, such as anti-migraine agents of the triptan class.[5] The presence of the cyano group also offers a versatile point for chemical modification, potentially enhancing the biological activity of derivative compounds, as seen in the design of novel anticancer agents.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 700371-70-6 | [1][7] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [7] |

| Molecular Weight | 205.22 g/mol | [7] |

| Physical State | White Solid | [7] |

| Melting Point | 137 °C | [7] |

| Purity | Min. 98.0% (GC) | [7] |

| Synonyms | 1-(4-Cyanophenyl)-2-(ethoxycarbonyl)hydrazine | [1] |

A Validated Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. This involves the initial preparation of the key intermediate, 4-cyanophenylhydrazine, from a commercially available precursor, followed by its reaction with an acylating agent to introduce the ethyl carboxylate group. This pathway is logical, scalable, and relies on well-established chemical transformations.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride

The foundational precursor, 4-cyanophenylhydrazine, is prepared as its hydrochloride salt from 4-aminobenzonitrile. This is a classic and robust transformation involving diazotization followed by reduction.

The synthesis begins with the diazotization of the primary aromatic amine of 4-aminobenzonitrile.[8] This is achieved using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The resulting diazonium salt is a highly reactive intermediate. The critical step is the subsequent reduction of this diazonium salt. A common and effective reducing agent for this purpose is tin(II) chloride (stannous chloride) in an acidic medium.[9][10] The tin(II) chloride provides the necessary electrons to reduce the diazonium group to a hydrazine, which then precipitates from the acidic solution as the stable hydrochloride salt. Maintaining low temperatures (typically below 0°C) throughout the process is crucial to prevent the decomposition of the unstable diazonium salt.[8]

Caption: Reaction scheme for the synthesis of 4-Cyanophenylhydrazine HCl.

-

Materials: 4-aminobenzonitrile, concentrated hydrochloric acid, sodium nitrite, tin(II) chloride dihydrate, water, diethyl ether.

-

Procedure:

-

A suspension of 4-aminobenzonitrile (e.g., 50 g, 423 mmol) is prepared in concentrated hydrochloric acid (e.g., 550 mL) and cooled to between -5 and 0 °C in an ice-salt bath.[9]

-

A solution of sodium nitrite (e.g., 31.5 g, 457 mmol) in water (e.g., 200 mL) is added dropwise to the suspension while vigorously stirring and maintaining the temperature below 0 °C.[9]

-

In a separate flask, a solution of tin(II) chloride dihydrate (e.g., 477 g, 2.1 mol) in concentrated hydrochloric acid (e.g., 370 mL) is prepared and pre-cooled to 0 °C.[9]

-

The cold diazonium salt solution is then added portion-wise to the tin(II) chloride solution, ensuring the temperature does not rise above 0 °C.[9]

-

The reaction mixture is stirred for an additional 15 minutes. A white precipitate of 4-cyanophenylhydrazine hydrochloride will form.[9]

-

The precipitate is collected by filtration, washed thoroughly with diethyl ether, and dried. This typically yields the product in high purity (e.g., 84% yield).[9]

-

Stage 2: Synthesis of this compound

With the key hydrazine intermediate in hand, the final step is the N-acylation to introduce the ethyl carboxylate group.

This reaction is a nucleophilic acyl substitution. First, the 4-cyanophenylhydrazine hydrochloride must be neutralized to its free base form using a mild base (e.g., sodium bicarbonate or a tertiary amine) to expose the nucleophilic nitrogen atoms. The free hydrazine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The more sterically accessible and generally more nucleophilic terminal nitrogen of the hydrazine is the primary site of attack. A base, such as pyridine or triethylamine, is typically used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Materials: 4-cyanophenylhydrazine hydrochloride, a suitable base (e.g., sodium bicarbonate or triethylamine), ethyl chloroformate, an inert solvent (e.g., tetrahydrofuran (THF) or dichloromethane), pyridine (optional, as a catalyst and base).

-

Procedure:

-

4-cyanophenylhydrazine hydrochloride is suspended in an inert solvent like THF.

-

A base (e.g., 2 equivalents of triethylamine) is added to neutralize the hydrochloride and provide the free hydrazine base.

-

The mixture is cooled to 0 °C in an ice bath.

-

Ethyl chloroformate (e.g., 1.1 equivalents) is added dropwise with stirring, maintaining the low temperature. The use of a base like triethylamine or pyridine is crucial to neutralize the HCl byproduct.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

The reaction mixture is then worked up. This typically involves filtering off any precipitated salts (e.g., triethylammonium chloride), followed by washing the filtrate with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification via recrystallization or column chromatography provides the final product, this compound, as a white solid.

-

Key Application: A Precursor in Catalytic Mitsunobu Reactions

A significant discovery related to this compound is its use as a stable precursor for the in situ generation of an azo compound, which can replace stoichiometric diethyl azodicarboxylate (DEAD) in Mitsunobu reactions.[1] This allows the reaction to be run with only a catalytic amount of the hydrazine derivative.

The process involves the in situ oxidation of this compound to its corresponding ethyl 2-arylazocarboxylate. This azo compound then participates in the Mitsunobu cycle, acting as the oxidizing agent for triphenylphosphine. The reduced hydrazinecarboxylate is then re-oxidized by a terminal oxidant (e.g., atmospheric oxygen with an iron catalyst), regenerating the active azo species and allowing the catalytic cycle to continue.[1] This approach offers a more atom-economical and environmentally friendly alternative to the traditional Mitsunobu reaction, which generates stoichiometric amounts of hydrazine byproducts.

Caption: Catalytic cycle using this compound.

Conclusion and Future Outlook

This compound is a compound of significant synthetic value. Its preparation from readily available starting materials via robust and well-documented chemical reactions makes it an accessible tool for the modern organic chemist. The true power of this molecule lies in its application as a recyclable reagent in catalytic processes like the Mitsunobu reaction, aligning with the principles of green chemistry by minimizing waste.

For professionals in drug discovery, the structural motifs accessible from this compound—indoles, hydrazones, and other nitrogen-containing heterocycles—remain a fertile ground for the development of new therapeutic agents. The continued exploration of this and related hydrazinecarboxylates will undoubtedly lead to the discovery of new synthetic methodologies and novel bioactive molecules.

References

-

Organic Syntheses. (n.d.). Ethyl azodicarboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

TCI (Shanghai) Development Co., Ltd. (n.d.). Mitsunobu Reaction [Synthetic Reagents]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1. 4-Cyanophenylhydrazine. Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 10. Acylation of cystosine by ethyl N-hydroxycarbamate and its acyl derivatives and the binding of these agents to nucleic acids and proteins - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A Theoretical Investigation into the Electronic Properties of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: A Guide for Researchers

Introduction: The Scientific Imperative

Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate is a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structural motifs, a cyanophenyl group and a hydrazinecarboxylate moiety, are known to impart unique electronic characteristics that can govern molecular interactions, reactivity, and photophysical behavior.[1] A thorough understanding of these electronic properties at a quantum mechanical level is paramount for the rational design of novel therapeutic agents and functional organic materials. This guide provides a comprehensive framework for the theoretical investigation of this compound, detailing the computational methodologies and the interpretation of the resulting electronic parameters.

Hydrazine derivatives are a versatile class of compounds with a broad spectrum of applications, including as enzyme inhibitors and in organic electronics. The electronic nature of these molecules, which can be finely tuned through substituent effects, dictates their potential biological activity and material properties.[2] The cyanophenyl group, a strong electron-withdrawing moiety, is expected to significantly influence the electron density distribution within this compound, thereby modulating its reactivity and intermolecular interactions.

This technical guide is intended for researchers, scientists, and professionals in drug development and materials science. It will provide a step-by-step protocol for conducting a theoretical study of the electronic properties of the title compound using Density Functional Theory (DFT), a powerful computational tool for elucidating the electronic structure of molecules.[3] We will delve into the causality behind the selection of computational methods and provide insights into the interpretation of the calculated parameters, thus offering a self-validating system for robust and reliable theoretical analysis.

Part 1: Computational Methodology - A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a well-defined and justified computational protocol. Here, we outline a detailed methodology for the investigation of this compound using Density Functional Theory.

Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

-

Software Selection: The Gaussian suite of programs is a widely used and validated software package for quantum chemical calculations.

-

Method Selection: Density Functional Theory (DFT) has proven to be a reliable method for obtaining accurate results at a reasonable computational cost for medium-sized organic molecules.

-

Functional and Basis Set Selection: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance between accuracy and computational efficiency. The 6-31G(d,p) basis set is a suitable choice for this type of molecule, as it includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the electronic distribution.

-

Optimization Procedure: A full geometry optimization of this compound will be performed in the gas phase to find the global minimum on the potential energy surface. The convergence criteria should be set to the default values in the Gaussian software.

-

Vibrational Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, a vibrational frequency analysis should be performed. The absence of imaginary frequencies will validate the stability of the optimized structure.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.[4]

Protocol:

-

Orbital Energy Calculation: Using the optimized geometry, the energies of the HOMO and LUMO will be calculated at the same B3LYP/6-31G(d,p) level of theory.

-

Visualization: The 3D plots of the HOMO and LUMO will be generated to visualize the electron density distribution in these orbitals. This will reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

-

Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) will be calculated. A smaller energy gap suggests higher reactivity and lower kinetic stability.[4]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, highlighting the electrophilic and nucleophilic sites.[4]

Protocol:

-

MEP Calculation: The MEP will be calculated on the electron density surface of the optimized molecule at the B3LYP/6-31G(d,p) level of theory.

-

Visualization: The MEP map will be visualized using a color spectrum, where red indicates regions of high electron density (electronegative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive potential, susceptible to nucleophilic attack).

Calculation of Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.

Protocol:

-

Ionization Potential (I) and Electron Affinity (A): These can be approximated using Koopmans' theorem: I ≈ -EHOMO and A ≈ -ELUMO.

-

Electronegativity (χ): χ = (I + A) / 2

-

Chemical Hardness (η): η = (I - A) / 2

-

Chemical Softness (S): S = 1 / (2η)

-

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Part 2: Expected Results and Interpretation

This section outlines the anticipated outcomes of the theoretical calculations and provides guidance on their interpretation in the context of drug development and materials science.

Optimized Molecular Structure

The geometry optimization will provide the bond lengths, bond angles, and dihedral angles of the most stable conformer of this compound. This information is crucial for understanding the molecule's shape and how it might interact with biological targets or other molecules in a material.

Frontier Molecular Orbitals and Reactivity

The visualization of the HOMO and LUMO will likely show that the HOMO is localized on the hydrazine and phenyl moieties, indicating these as the primary sites for electron donation. The LUMO is expected to be distributed over the cyanophenyl ring due to its electron-withdrawing nature, marking it as the electron-accepting region.

The HOMO-LUMO energy gap will be a key indicator of the molecule's potential for applications in organic electronics. A smaller gap is desirable for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Molecular Electrostatic Potential and Intermolecular Interactions

The MEP map is expected to show a negative potential (red) around the nitrogen atoms of the cyano group and the oxygen atoms of the carboxylate group, indicating their potential to act as hydrogen bond acceptors. A positive potential (blue) is anticipated around the N-H protons of the hydrazine group, suggesting their role as hydrogen bond donors. This information is invaluable for predicting how the molecule might bind to a biological receptor or self-assemble in a solid-state material.[4]

Tabulated Electronic Properties

The calculated electronic properties should be summarized in a clear and concise table for easy comparison and analysis.

| Parameter | Symbol | Calculated Value (a.u.) | Calculated Value (eV) |

| HOMO Energy | EHOMO | ||

| LUMO Energy | ELUMO | ||

| HOMO-LUMO Gap | ΔE | ||

| Ionization Potential | I | ||

| Electron Affinity | A | ||

| Electronegativity | χ | ||

| Chemical Hardness | η | ||

| Chemical Softness | S | ||

| Electrophilicity Index | ω |

Note: The values in this table are placeholders and would be filled with the results from the actual DFT calculations.

Part 3: Visualization of Concepts and Workflows

Visual aids are essential for conveying complex theoretical concepts and experimental workflows.

Computational Workflow Diagram

Caption: Computational workflow for the theoretical study of electronic properties.

Relationship between Electronic Properties

Caption: Interrelationship between calculated electronic properties.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a robust and scientifically sound approach to elucidating the electronic properties of this compound. The insights gained from such a study are not merely academic; they have profound practical implications. For drug development professionals, this data can inform the design of more potent and selective inhibitors by predicting key intermolecular interactions. For materials scientists, it can guide the synthesis of novel organic materials with tailored electronic and optical properties.

Future work could involve extending this theoretical study to include the effects of different solvents using implicit or explicit solvent models, which would provide a more realistic representation of the molecule's behavior in solution. Furthermore, Time-Dependent DFT (TD-DFT) calculations could be employed to predict the electronic absorption spectrum, providing a direct comparison with experimental UV-Vis data and a deeper understanding of the molecule's photophysical properties.

By integrating these computational techniques into the research and development pipeline, scientists can accelerate the discovery and optimization of new molecules with desired functionalities, ultimately advancing the fields of medicine and materials science.

References

-

Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1). [Link]

-

Bhat, M. A., et al. (2020). Synthesis, characterization, and theoretical studies of (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene) hydrazine carboxylate and (E) -t-butyl-2-((E)-3-phenylallylidene) hydrazine carboxylates as a possible Mcl-1 antagonists. Journal of Molecular Structure, 1202, 127263. [Link]

-

Mashael M. Barqi, et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. International Journal of Chemical and Biochemical Sciences, 24(4), 369-385. [Link]

-

Al-Majid, A. M., et al. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Molecules, 27(23), 8275. [Link]

-

El-Sayed, M. A. F., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Catalysts, 14(8), 489. [Link]

-

Acar, Ç., et al. (2022). Synthesis, DFT Study, Molecular Docking and Drug‐Likeness Analysis of the New Hydrazine‐1‐Carbothioamide, Triazole and Thiadiazole Derivatives: Potential Inhibitors of HSP90. ChemistrySelect, 7(32), e202201991. [Link]

-

Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

Sources

Unraveling Reaction Intermediates: A Computational Guide to the Reactivity of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

Introduction: The Significance of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate in Modern Synthesis

This compound has emerged as a molecule of significant interest in organic synthesis, primarily for its role as a key reagent in the catalytic Mitsunobu reaction. Its utility lies in its ability to participate in a redox cycle, where it is oxidized to its corresponding azo compound, ethyl 2-(4-cyanophenyl)azocarboxylate, which then acts as the active oxidant in the Mitsunobu cycle. This catalytic approach represents a more atom-economical and environmentally benign alternative to the classical Mitsunobu reaction, which generates stoichiometric amounts of triphenylphosphine oxide and a reduced hydrazine byproduct. Understanding the intricacies of the oxidation of this compound is paramount to optimizing its application and designing novel catalytic systems.

This in-depth technical guide provides a comprehensive framework for the computational analysis of the reaction intermediates involved in the oxidation of this compound. We will delve into the theoretical underpinnings of the computational methods, provide a step-by-step workflow for the analysis, and discuss the experimental validation of the computational predictions. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to leverage computational chemistry to gain deeper insights into reaction mechanisms and intermediates.

Part 1: The Computational Gauntlet - A Strategic Approach to Unveiling Reaction Intermediates

A robust computational analysis of reaction intermediates requires a carefully planned strategy. The following workflow outlines the key steps, from initial hypothesis to final analysis, providing a self-validating system for ensuring the scientific integrity of the results.

Caption: A comprehensive workflow for the computational analysis of reaction intermediates.

The Cornerstone of Inquiry: Proposing a Plausible Reaction Mechanism

The initial and most critical step is to propose a chemically reasonable mechanism for the reaction under investigation. In the case of the oxidation of this compound to its azo derivative, a plausible pathway involves a two-step dehydrogenation process. This hypothesis is grounded in the known chemistry of hydrazine oxidation.

Choosing the Right Tools: Selection of DFT Functional and Basis Set

The accuracy of Density Functional Theory (DFT) calculations is highly dependent on the choice of the functional and basis set.[1] For organic molecules containing nitrogen and exhibiting potential for varied electronic environments, such as the intermediates in hydrazine oxidation, a judicious selection is crucial.

-

DFT Functional: The B3LYP hybrid functional is a widely used and well-validated choice for a broad range of organic reactions, offering a good balance between computational cost and accuracy.[2] For reactions where long-range interactions are significant, such as in the Mitsunobu reaction complex, functionals with dispersion corrections, like ωB97X-D, are recommended.[3][4]

-

Basis Set: A triple-zeta basis set, such as 6-311+G(d,p), provides a robust description of the electronic structure.[5] The inclusion of diffuse functions ("+") is important for accurately describing species with lone pairs or anionic character, while polarization functions ("d,p") are essential for capturing the correct molecular geometries.

Part 2: In Silico Investigation - A Step-by-Step Analysis of the Oxidation Pathway

This section details the core computational analysis of the proposed two-step oxidation of this compound.

Caption: Proposed two-step oxidation pathway of this compound.

Building the Molecular Scaffolds: Initial Structure Generation

The first practical step involves constructing the 3D structures of all species in the proposed reaction pathway: the reactant, the hydrazinyl radical intermediate, the final azo product, and the transition states connecting them. This can be accomplished using any standard molecular building software.

Finding the Energy Minima: Geometry Optimization

Geometry optimization is performed to locate the lowest energy conformation of each molecule. This is a crucial step to ensure that the calculated properties correspond to a stable structure.

Experimental Protocol: Geometry Optimization

-

Input File Preparation: Create an input file for the chosen quantum chemistry software package (e.g., Gaussian, ORCA).

-

Keyword Specification: Specify the chosen DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Optimization Keyword: Include the Opt keyword to initiate the geometry optimization.

-

Execution: Submit the calculation for execution.

-

Convergence Check: Upon completion, verify that the optimization has converged successfully by checking the output file for the relevant convergence criteria.

Characterizing the Stationary Points: Frequency Analysis

Frequency calculations are essential for two primary reasons:

-

Thermodynamic Data: They provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating Gibbs free energies and enthalpies.

-

Nature of the Stationary Point:

-

Energy Minima (Reactants, Intermediates, Products): All calculated vibrational frequencies will be real (positive).

-

Transition States: Will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Experimental Protocol: Frequency Analysis

-

Input File Preparation: Use the optimized geometry from the previous step as the input structure.

-

Keyword Specification: Maintain the same DFT functional and basis set.

-

Frequency Keyword: Include the Freq keyword.

-

Execution and Analysis: Run the calculation and analyze the output to confirm the nature of the stationary point and to extract the thermodynamic data.

Quantifying the Reaction Landscape: Thermodynamic and Kinetic Analysis

With the optimized geometries and frequency data, we can now quantify the thermodynamics and kinetics of the proposed reaction.

-

Relative Energies (ΔE): The difference in electronic energies between species.

-

Enthalpies (ΔH) and Gibbs Free Energies (ΔG): Calculated by adding the thermal corrections from the frequency calculations to the electronic energies. These values determine the spontaneity and equilibrium position of each reaction step.

-

Activation Energy (Ea): The energy difference between the transition state and the reactant, which determines the reaction rate.

Table 1: Calculated Relative Energies for the Oxidation of this compound

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | 0.00 | 0.00 |

| Transition State 1 | Calculated Value | Calculated Value |

| Hydrazinyl Radical Intermediate | Calculated Value | Calculated Value |

| Transition State 2 | Calculated Value | Calculated Value |

| Product | Calculated Value | Calculated Value |

(Note: The values in this table are placeholders and would be populated with the results from the actual DFT calculations.)

Part 3: Bridging Theory and Reality - Experimental Validation

A key aspect of computational chemistry is the ability to make predictions that can be experimentally verified. This self-validating loop is crucial for building confidence in the computational model.

In-Situ Monitoring of the Oxidation Reaction

The oxidation of this compound can be monitored in situ using spectroscopic techniques. The formation of the azo compound is expected to result in a significant change in the electronic absorption spectrum, making UV-Vis spectroscopy an ideal tool for tracking the reaction progress.

Experimental Protocol: In-Situ UV-Vis Spectroscopic Monitoring

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Initial Spectrum: Record the initial UV-Vis spectrum of the solution.

-

Initiation of Oxidation: Add a mild oxidizing agent (e.g., a catalytic amount of an iron salt and expose to air, mimicking the conditions of the catalytic Mitsunobu reaction).

-

Time-Resolved Spectra: Record UV-Vis spectra at regular time intervals to monitor the appearance of new absorption bands corresponding to the azo product and the disappearance of the reactant's absorption bands.

-

Data Analysis: Plot the change in absorbance at a characteristic wavelength of the product over time to obtain kinetic information about the reaction.

Spectroscopic Fingerprinting of Intermediates

While direct experimental observation of transient intermediates like the hydrazinyl radical can be challenging, computational chemistry can predict their spectroscopic properties. For instance, calculated IR vibrational frequencies and NMR chemical shifts of the reactant and product can be compared with experimental data to validate the accuracy of the computational method.

Table 2: Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Property | Calculated Value | Experimental Value |

| Reactant: C=O stretch (IR) | Calculated ν | Experimental ν |

| Reactant: N-H stretch (IR) | Calculated ν | Experimental ν |

| Product: N=N stretch (IR) | Calculated ν | Experimental ν |

| Reactant: Aromatic ¹H NMR | Calculated δ | Experimental δ |

| Product: Aromatic ¹H NMR | Calculated δ | Experimental δ |

(Note: The values in this table are placeholders and would be populated with the results from DFT calculations and experimental measurements.)

Conclusion: A Synergy of Computation and Experiment

The computational analysis of reaction intermediates, as outlined in this guide, provides a powerful lens through which to understand the intricate details of chemical transformations. By combining the predictive power of DFT with the empirical validation of experimental techniques, researchers can gain unprecedented insights into reaction mechanisms, enabling the optimization of existing synthetic methods and the rational design of new and improved catalytic systems. The framework presented here for this compound serves as a blueprint for the investigation of a wide array of reactive molecules, accelerating the pace of discovery in chemical synthesis and drug development.

References

-

PubChem. This compound. [Link]

-

Organic Syntheses. Carbazic acid, ethyl ester. [Link]

-

Journal of the American Chemical Society. Computational Exploration of a Redox-Neutral Organocatalytic Mitsunobu Reaction. [Link]

-

MDPI. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. [Link]

-

PubMed Central. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. [Link]

-

Moroccan Journal of Chemistry. Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. [Link]

-

ResearchGate. Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. [Link]

-

YouTube. How to choose a functional and basis set for your DFT calculation. [Link]

-

ResearchGate. Computational Exploration of a Redox-Neutral Organocatalytic Mitsunobu Reaction. [Link]

-

GalChimia. Catalytic Mitsunobu: The face-lift of a workhorse. [Link]

-

ResearchGate. Density Functional Theory calculations of the hydrazine decomposition mechanism on the planar and stepped Cu(111) surfaces. [Link]

-

Journal of the American Chemical Society. Palladium-Catalyzed Intramolecular Aminofluorination of Unactivated Alkenes. [Link]

-

Chemical Reviews. Mitsunobu and Related Reactions: Advances and Applications. [Link]

-

Organic Chemistry Portal. Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents. [Link]

-

ChemistryViews. Atom-Economical Mitsunobu Reaction Developed. [Link]

-

PubMed. Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. [Link]

-

PubMed. Palladium-catalyzed Intramolecular Aminofluorination of Unactivated Alkenes. [Link]

-

ResearchGate. Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. [Link]

-

PubChemLite. This compound (C10H11N3O2). [Link]

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, methodologically robust framework for the complete crystal structure analysis of Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate. While a public crystal structure for this specific compound is not available at the time of this writing, this document serves as an authoritative, step-by-step protocol for its synthesis, crystallization, and in-depth structural elucidation. We will cover the entire workflow from initial chemical synthesis to advanced computational validation, offering field-proven insights into experimental choices and data interpretation. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers aiming to characterize this and similar molecular entities.

Introduction: The Rationale for Structural Analysis

This compound (C₁₀H₁₁N₃O₂) is a hydrazine derivative of significant interest.[1] Its molecular framework, featuring a cyanophenyl ring, a hydrazine linker, and an ethyl carboxylate group, presents multiple sites for hydrogen bonding and other non-covalent interactions. Such molecules are pivotal building blocks in medicinal chemistry and materials science. For instance, related hydrazine compounds are utilized in catalytic Mitsunobu reactions, highlighting their role in complex organic synthesis.[2]

Understanding the precise three-dimensional arrangement of atoms and the intermolecular forces that govern the crystal packing is paramount. Single-crystal X-ray diffraction (SC-XRD) offers unparalleled detail on molecular conformation, bond lengths, bond angles, and supramolecular architecture.[3] This information is critical for:

-

Drug Development: Elucidating structure-activity relationships (SAR) and designing molecules with improved binding affinity to biological targets.

-

Materials Science: Engineering crystalline materials with desired physical properties, such as stability, solubility, and polymorphism.

-

Chemical Synthesis: Understanding reaction mechanisms and stereochemical outcomes.

This guide will detail the complete process of obtaining and analyzing the crystal structure of this compound, serving as a blueprint for its structural characterization.

Part I: Synthesis and Single Crystal Growth

The foundational step in any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis Protocol

A plausible and established route to synthesize the title compound involves the reaction of a substituted phenylhydrazine with an ethylating agent for the carboxylate function. While specific literature for this exact molecule's synthesis is sparse, a general approach can be adapted from known syntheses of similar hydrazine carboxylates.[4]

Proposed Reaction Scheme: 4-Cyanophenylhydrazine reacts with ethyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Step-by-Step Protocol:

-

Preparation: To a stirred solution of 4-cyanophenylhydrazine (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar) at 0 °C, add triethylamine (1.2 eq) dropwise.

-

Reaction: Slowly add a solution of ethyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture. The causality here is to maintain a low temperature to control the exothermicity of the acylation reaction and prevent side products.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound. The final product is expected to be a white solid with a melting point around 137 °C.[5]

Cultivating Diffraction-Quality Single Crystals

The success of SC-XRD hinges on obtaining a single crystal of suitable size (typically 0.1-0.4 mm) and quality (no cracks or twinning).[6]

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) for their ability to fully dissolve the compound upon heating and show slight turbidity upon cooling.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent or solvent system in a clean vial.

-

Crystal Growth: Cover the vial with a cap containing a few pinholes. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature. The slow rate is crucial for allowing molecules to order themselves into a well-defined crystal lattice.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or loop and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and degradation.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section details the workflow for determining the crystal structure from a harvested single crystal.

Data Collection

The goal of data collection is to measure the intensities of a complete and redundant set of diffraction spots.[7]

Workflow Diagram: SC-XRD Data Collection

Caption: Workflow for SC-XRD data collection.

Step-by-Step Protocol:

-

Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.[6]

-

Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations and radiation damage.

-

Unit Cell Determination: A few initial diffraction frames are collected to locate reflections, which are then indexed to determine the preliminary unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, the data collection software (e.g., APEX suite) calculates an optimal strategy to collect a highly complete and redundant dataset.[7] This typically involves a series of ω and φ scans. Data collection can take anywhere from 6 to 24 hours.[8]

-